

Spectral Data and Analysis of 2-Bromopropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromopropiophenone**

Cat. No.: **B137518**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-bromopropiophenone** (α -Bromopropiophenone), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, outlines representative experimental protocols for acquiring such data, and includes a visualization of the compound's mass spectral fragmentation pathway.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **2-bromopropiophenone**, compiled from various spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.4 - 8.1	Multiplet	-	Aromatic Protons (C_6H_5)
~5.3	Quartet	~6.8	Methine Proton (-CHBr)
~1.9	Doublet	~6.8	Methyl Protons (-CH ₃)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
~192	Carbonyl Carbon (C=O)
~134	Aromatic Carbon (ipso-C)
~128 - 133	Aromatic Carbons (CH)
~43	Methine Carbon (-CHBr)
~22	Methyl Carbon (-CH ₃)

Note: These are approximate chemical shifts. The carbonyl carbon is characteristically found in the downfield region of the spectrum.

IR (Infrared) Spectroscopy Data

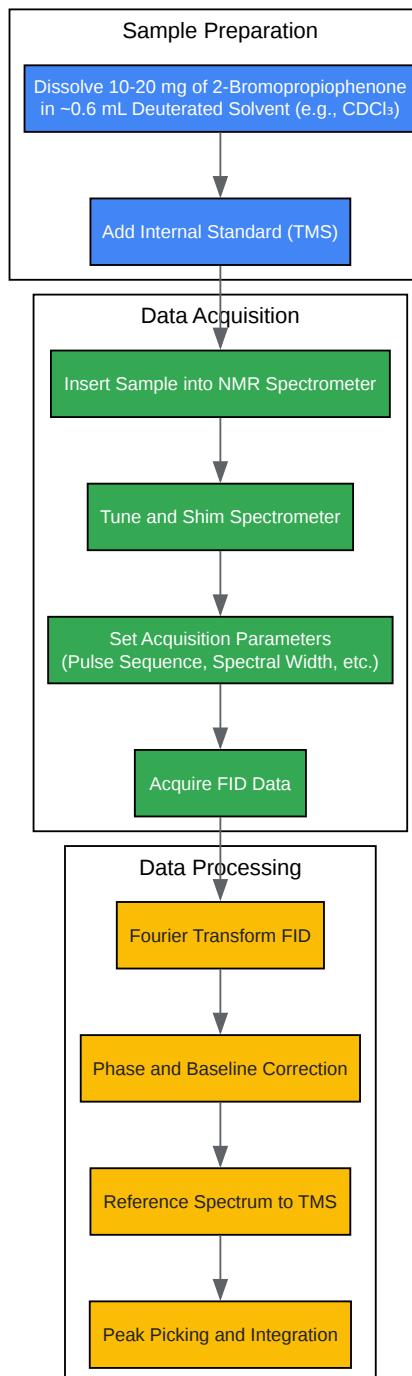
Wavenumber (cm ⁻¹)	Functional Group Assignment
~3060	Aromatic C-H Stretch
~2980, 2930	Aliphatic C-H Stretch
~1685	C=O Stretch (Aromatic Ketone)
~1595, 1450	C=C Aromatic Ring Stretch
~1260	C-C(=O)-C Stretch
~690, 750	C-H Bending (Aromatic)
~600	C-Br Stretch

MS (Mass Spectrometry) Data

m/z	Relative Intensity	Proposed Fragment
212/214	Low	$[M]^+$ (Molecular Ion with $^{79}\text{Br}/^{81}\text{Br}$)
105	High	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
77	Medium	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)
51	Medium	$[\text{C}_4\text{H}_3]^+$

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols


While specific experimental parameters for the publicly available spectra of **2-bromopropiophenone** are not consistently provided, the following sections outline representative protocols for acquiring NMR, IR, and MS data for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-bromopropiophenone** is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The Free Induction Decay (FID) is averaged over 16-32 scans to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is employed. Typical parameters include a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .

- Data Processing: The acquired FIDs are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

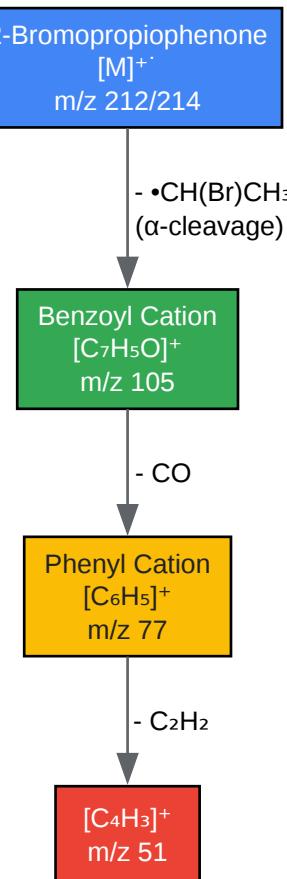
General NMR Experimental Workflow

[Click to download full resolution via product page](#)

NMR Experimental Workflow

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-bromopropiophenone**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.


Mass Spectrometry (MS)

- Sample Introduction and Separation: The sample is typically introduced via a Gas Chromatograph (GC) for separation from any impurities. A dilute solution of **2-bromopropiophenone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used.
- GC Conditions: A non-polar capillary column (e.g., DB-5ms) is often used. A typical temperature program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound. Helium is typically used as the carrier gas.
- MS Conditions: The separated compound enters the mass spectrometer. Electron Ionization is performed at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Mass Spectrometry Fragmentation Pathway

The electron ionization mass spectrum of **2-bromopropiophenone** is characterized by specific fragmentation patterns. The primary fragmentation involves an alpha-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken. This leads to the formation of the highly stable benzoyl cation.

Mass Spectrometry Fragmentation of 2-Bromopropiophenone

[Click to download full resolution via product page](#)

Fragmentation Pathway of 2-Bromopropiophenone

The fragmentation is initiated by the ionization of the **2-bromopropiophenone** molecule. The most favorable fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, resulting in the loss of a $\cdot\text{CH}(\text{Br})\text{CH}_3$ radical and the formation of the benzoyl cation (m/z 105), which is often the base peak. This stable cation can then lose a neutral carbon monoxide (CO)

molecule to form the phenyl cation (m/z 77). Subsequent fragmentation of the phenyl ring can lead to the formation of smaller ions, such as the ion at m/z 51.

- To cite this document: BenchChem. [Spectral Data and Analysis of 2-Bromopropiophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137518#2-bromopropiophenone-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com